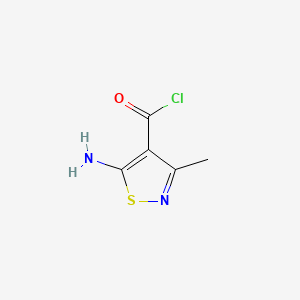![molecular formula C25H12N2O2 B583371 3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione CAS No. 158723-40-1](/img/structure/B583371.png)
3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione is a complex organic compound with a unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione typically involves multi-step organic reactions. One common method includes the use of Brønsted acidic ionic liquids as efficient and recyclable catalysts . The reactions proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields under atom-economical pathways .
Industrial Production Methods
the use of scalable and efficient catalytic systems, such as Brønsted acidic ionic liquids, suggests potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
158723-40-1 |
|---|---|
Molecular Formula |
C25H12N2O2 |
Molecular Weight |
372.383 |
InChI |
InChI=1S/C25H12N2O2/c28-23-14-7-2-1-6-13(14)19-12-20-22(17-10-5-11-18(23)21(17)19)27-24(26-20)15-8-3-4-9-16(15)25(27)29/h1-12H |
InChI Key |
NFNMNLIKFOKCDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=C3C(=CC=C5)C2=O)N6C(=N4)C7=CC=CC=C7C6=O |
Synonyms |
5H,10H-Benzo[1,10]phenanthro[3,2:4,5]imidazo[2,1-a]isoindole-5,10-dione (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B583289.png)
![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-alpha-)](/img/new.no-structure.jpg)
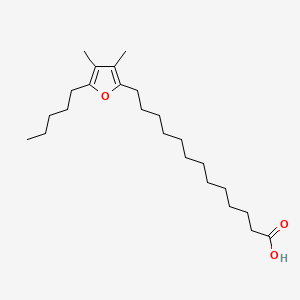
![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)
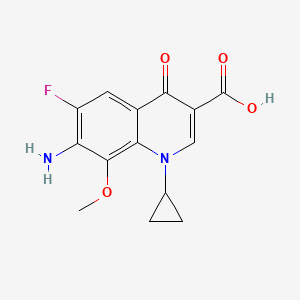
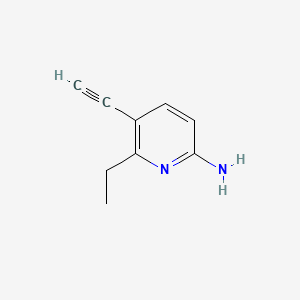
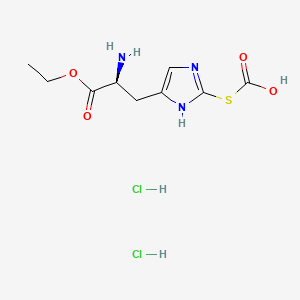
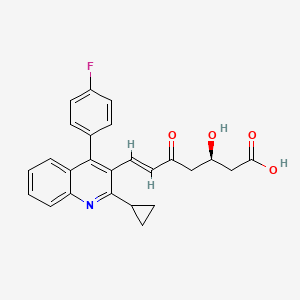
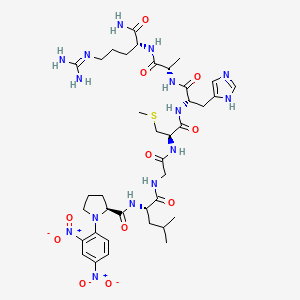

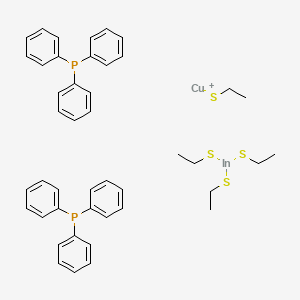
![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)
